Cas no 2411242-60-7 (5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride)

5-Acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride moiety enables selective covalent modification of target proteins, making it valuable for activity-based protein profiling (ABPP) and inhibitor development. The acetyl-substituted isoindole scaffold enhances stability and reactivity, facilitating precise interactions with biological nucleophiles such as serine or threonine residues. This compound is particularly useful in probe design for studying enzyme mechanisms or identifying active sites. Its synthetic versatility allows for further derivatization, supporting diverse research applications in drug discovery and biochemical studies. Proper handling under inert conditions is recommended due to its moisture-sensitive nature.
5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride structure
2411242-60-7 structure
商品名:5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride
CAS番号:2411242-60-7
MF:C10H10FNO3S
メガワット:243.25470495224
CID:6410759
PubChem ID:146094296

5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride
    • 2411242-60-7
    • Z3766053833
    • 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride
    • EN300-26584879
    • インチ: 1S/C10H10FNO3S/c1-7(13)8-2-3-9-5-12(16(11,14)15)6-10(9)4-8/h2-4H,5-6H2,1H3
    • InChIKey: OXCVQSRTPVQPDU-UHFFFAOYSA-N
    • ほほえんだ: S(N1CC2C=CC(C(C)=O)=CC=2C1)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 243.03654252g/mol
  • どういたいしつりょう: 243.03654252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 62.8Ų

5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26584879-0.05g
5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride
2411242-60-7 95.0%
0.05g
$246.0 2025-03-20

5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluoride 関連文献

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5-acetyl-2,3-dihydro-1H-isoindole-2-sulfonyl fluorideに関する追加情報

5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride: A Comprehensive Overview

The compound 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride (CAS No. 2411242-60-7) is a highly specialized chemical entity with significant applications in the fields of organic synthesis and materials science. This compound has garnered attention due to its unique structural features and potential utility in advanced chemical reactions. The molecule consists of an isoindole core, which is a bicyclic structure with two fused rings, and a sulfonyl fluoride group attached at the 2-position. The acetyl group at the 5-position adds further complexity to the molecule, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of sulfonyl fluoride groups in medicinal chemistry and catalysis. These groups are known to act as excellent leaving groups in substitution reactions, making them valuable in the synthesis of bioactive compounds. The isoindole moiety, on the other hand, is a common structural motif in pharmaceuticals and agrochemicals due to its ability to form stable complexes with biological targets. The combination of these features in 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride makes it a promising candidate for exploring novel synthetic pathways and drug discovery.

One of the key areas of research involving this compound is its role as an intermediate in the synthesis of more complex molecules. For instance, the sulfonyl fluoride group can be readily replaced with other functional groups, enabling the construction of diverse chemical libraries. This property is particularly advantageous in high-throughput screening campaigns aimed at identifying potential drug candidates. Furthermore, the acetyl group at the 5-position can undergo various transformations, such as oxidation or reduction, to yield derivatives with enhanced biological activity.

Another area of interest is the application of 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride in catalytic processes. The sulfonyl fluoride group has been shown to activate certain catalysts by acting as a Lewis acid or by facilitating specific transition states. This makes the compound a valuable tool in asymmetric catalysis and enantioselective synthesis, which are critical for producing chiral compounds with high optical purity.

From a synthetic standpoint, the preparation of 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride involves a series of well-defined steps that highlight its structural complexity. The isoindole core is typically synthesized through cyclization reactions involving appropriate starting materials, followed by functionalization at specific positions to introduce the sulfonyl fluoride and acetyl groups. These steps require precise control over reaction conditions to ensure high yields and product quality.

In terms of physical properties, 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride exhibits a melting point that is consistent with its molecular weight and structural rigidity. Its solubility characteristics make it suitable for use in both organic and aqueous reaction media, depending on the specific application. Additionally, spectroscopic techniques such as NMR and IR have been employed to confirm its structure and purity.

Looking ahead, ongoing research into 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride is expected to uncover new applications in areas such as polymer chemistry and materials science. Its ability to participate in cross-coupling reactions could lead to the development of advanced materials with tailored properties for use in electronics or energy storage devices.

In conclusion, 5-Acetyl-2,3-Dihydro-1H-Isoindole-2-Sulfonyl Fluoride (CAS No. 2411242-60-7) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to explore new frontiers in organic synthesis and materials development.

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